molecular formula C24H18S4 B14604529 Disulfide, bis[2-(phenylthio)phenyl] CAS No. 58074-47-8

Disulfide, bis[2-(phenylthio)phenyl]

Cat. No.: B14604529
CAS No.: 58074-47-8
M. Wt: 434.7 g/mol
InChI Key: HIWCOXXWRSVCSU-UHFFFAOYSA-N
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Description

Disulfide, bis[2-(phenylthio)phenyl], also known as bis(2-phenylthio)phenyl disulfide, is an organic compound with the molecular formula C24H18S4. This compound features two phenylthio groups attached to a central disulfide bond. It is a member of the disulfide family, which is characterized by the presence of a sulfur-sulfur bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis[2-(phenylthio)phenyl], typically involves the oxidation of thiophenol derivatives. One common method is the reaction of 2-phenylthiophenol with an oxidizing agent such as iodine (I2) or hydrogen peroxide (H2O2). The reaction proceeds as follows:

2PhSH+I2Ph2S2+2HI2 \text{PhS}H + I_2 \rightarrow \text{Ph}_2\text{S}_2 + 2 \text{HI} 2PhSH+I2​→Ph2​S2​+2HI

This reaction is usually carried out in a solvent like methanol (MeOH) or diethyl ether (Et2O) under controlled conditions to ensure the formation of the desired disulfide compound .

Industrial Production Methods

Industrial production of disulfide, bis[2-(phenylthio)phenyl], may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative oxidizing agents and solvents to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis[2-(phenylthio)phenyl], undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The phenylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Iodine (I2), hydrogen peroxide (H2O2), and other peroxides.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Solvents: Methanol (MeOH), diethyl ether (Et2O), and other organic solvents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted phenylthio derivatives.

Scientific Research Applications

Disulfide, bis[2-(phenylthio)phenyl], has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

    Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation and cleavage in proteins.

    Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of disulfide, bis[2-(phenylthio)phenyl], primarily involves redox reactions. The disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in various biochemical processes. In biological systems, disulfide bonds play a crucial role in maintaining protein structure and function. The compound can also act as an electron donor or acceptor, facilitating redox reactions in cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disulfide, bis[2-(phenylthio)phenyl], is unique due to the presence of phenylthio groups, which provide distinct electronic and steric effects. These groups can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.

Properties

CAS No.

58074-47-8

Molecular Formula

C24H18S4

Molecular Weight

434.7 g/mol

IUPAC Name

1-phenylsulfanyl-2-[(2-phenylsulfanylphenyl)disulfanyl]benzene

InChI

InChI=1S/C24H18S4/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)27-28-24-18-10-8-16-22(24)26-20-13-5-2-6-14-20/h1-18H

InChI Key

HIWCOXXWRSVCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2SSC3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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